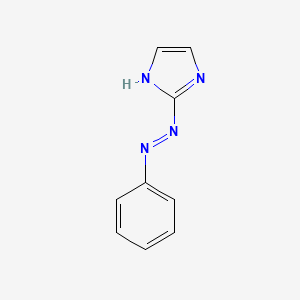

2-(Phenylazo)-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Phenylazo)-1H-imidazole is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylazo)-1H-imidazole typically involves the diazotization of aniline followed by coupling with imidazole. The process begins with the formation of a diazonium salt from aniline, which is then reacted with imidazole under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.

化学反应分析

Imidazole Core Formation

-

α-Bromo-ketone/Formamide Reaction :

-

Mechanism : Reaction of α-bromo-ketones with formamide under basic conditions generates the imidazole ring.

-

Example : The precursor for 10 (2,6-dimethoxy-acetophenone) was synthesized via this method, followed by demethylation to yield 11 .

-

Key Reagents : α-bromo-ketone, formamide, HBr (for demethylation).

-

Functionalization of Imidazole Positions

-

N-1 Alkylation :

-

N-3 Alkylation :

-

C-2 Substitution :

Functionalization Reactions

Reactions targeting specific positions of the imidazole ring or phenylazo group:

Hydrogen Bonding and Protein-Ligand Interactions

-

2-Hydroxyphenyl Substitution :

Thiol Group Enhancements

-

3-Thiol-Phenyl Substitution :

Reaction Mechanisms and Yields

-

Glyoxal Self-Reaction :

-

Electron-Withdrawing Groups :

Structural Insights

-

Heme Iron Binding :

-

SAR Studies :

科学研究应用

Scientific Research Applications

- Organic Synthesis: 2-(Phenylazo)-1H-imidazole is a key intermediate in organic synthesis, enabling the creation of complex molecules . Specifically, it has been used in synthesizing 2-aminoimidazole-based precursors, which are potential anti-asthmatic agents .

- Anticancer Activity: Ruthenium(II) complexes containing 2-phenyl-azo-imidazole have demonstrated tumor-inhibitory activity against Ehrlich's ascitic carcinoma (EAC) in mice . These complexes increased the lifespan of tumor-bearing hosts and reduced tumor volume and viable ascitic cell count .

- Antimicrobial Activity: Certain Ru(II) complexes with 2-phenyl-azo-imidazole exhibited antibacterial activity against microorganisms such as Vibrio cholera, Staphylococcus aureus, and Shigella flexneri .

Case Studies

- Synthesis of Anti-asthmatic Agents: Verma et al. (2008) reported a synthesis of 2-aminoimidazole-based precursors for anti-asthmatic agents using a benzidine-type rearrangement of 2-phenylazoimidazole .

- Ruthenium Complexes for Cancer Treatment: Mazumder et al. (2007) prepared a series of mononuclear Ru(II) complexes containing 2-phenyl-azo-imidazole and evaluated their anticancer activity in vivo against Ehrlich's ascitic carcinoma (EAC) . The complexes increased the life span of tumor hosts by 19-52% and decreased tumor volume .

- Antimicrobial Applications of Azo Dyes: Azo dyes containing heterocycles, including those derived from imidazole, have shown antimicrobial, antifungal, and antiviral activities . Specific azo dyes have demonstrated antifungal properties against A. flavus and C. albicans, as well as antibacterial and anti-mycobacterial activity .

Data Tables

作用机制

The mechanism of action of 2-(Phenylazo)-1H-imidazole involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

相似化合物的比较

Similar Compounds

1-Phenylazo-2-naphthol: Another azo compound with similar chemical properties but different applications.

4-(Phenylazo)phenol: Known for its use in dye production and similar chemical reactivity.

2-(Phenylazo)thiophene: Shares the azo group but has a different heterocyclic structure.

Uniqueness

2-(Phenylazo)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

生物活性

2-(Phenylazo)-1H-imidazole is an organic compound notable for its structural features, including an azo group (-N=N-) linked to a phenyl group and an imidazole ring. This compound has garnered attention in various fields, particularly for its biological activities, which include antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C9H8N4

- Molecular Weight : 172.19 g/mol

The compound's vibrant color is characteristic of azo compounds, which often play roles in biological systems and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted its potential as a lead compound in drug development due to its ability to inhibit bacterial growth.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

These results suggest that the compound could be a candidate for further pharmacological exploration in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies have suggested that the compound interacts with various biomolecules, potentially inhibiting key enzymes involved in inflammatory pathways and microbial resistance mechanisms. For example, it may act as a non-competitive inhibitor of certain enzymes related to bacterial metabolism .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial activity of several phenylazo derivatives, including this compound. The study utilized a series of assays to determine the MIC against different bacterial strains. The findings confirmed that the compound exhibited substantial antimicrobial activity, especially against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Case Study 2: In Vivo Anti-inflammatory Study

Another research effort focused on the anti-inflammatory potential of this compound in an animal model of induced inflammation. The results demonstrated a significant reduction in inflammation markers compared to control groups, supporting the compound's potential therapeutic use.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Imidazole | Contains an imidazole ring | Basic properties; involved in various biological processes. |

| Phenylhydrazine | A hydrazine derivative with a phenyl group | Used in synthesizing azo compounds; less stable than this compound. |

| 2-Aminoimidazole | Contains amino group on imidazole | Exhibits different reactivity patterns; potential pharmaceutical applications. |

The unique combination of the azo linkage with the imidazole ring in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

属性

CAS 编号 |

34938-47-1 |

|---|---|

分子式 |

C9H8N4 |

分子量 |

172.19 g/mol |

IUPAC 名称 |

1H-imidazol-2-yl(phenyl)diazene |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-13-9-10-6-7-11-9/h1-7H,(H,10,11) |

InChI 键 |

IWKTVWFSQDLTHC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=NC=CN2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。